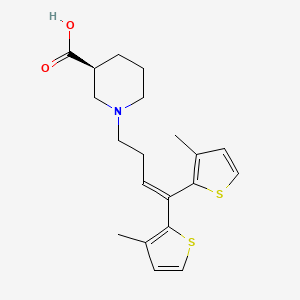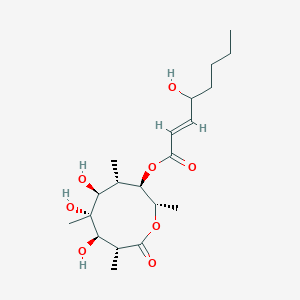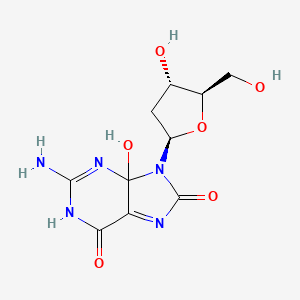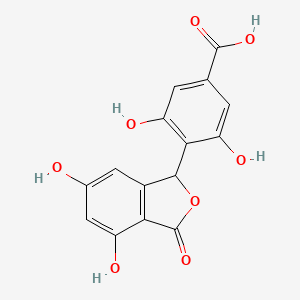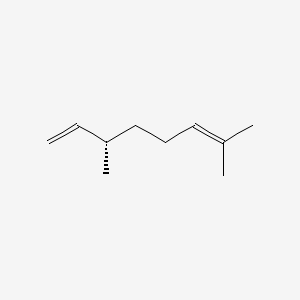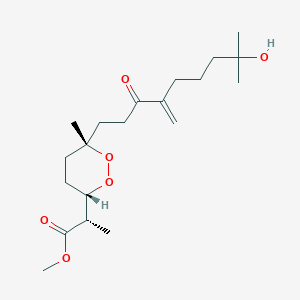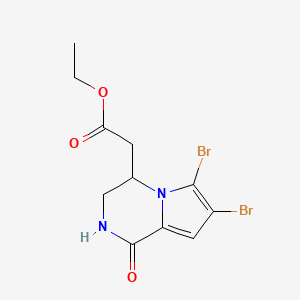
Hanishin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hanishin is a natural product found in Stylissa carteri with data available.
Wissenschaftliche Forschungsanwendungen
Bioactive Compound in Marine Organisms
Hanishin, a C9 alkaloid, was discovered in the Axinellid sponge Acanthella carteri from the Hanish Islands. This compound, with low enantiomeric purity, is considered a biologically active shunt metabolite derived from oroidin (Mancini, Guella, Amade, Roussakis, & Pietra, 1997).
Potential in Cancer Research
A study synthesized hanishin and evaluated its cytotoxic activities against human lung adenocarcinoma (A549) and human prostate cancer (PC3) cells. This research highlighted hanishin's potential as a foundation for developing novel antitumor agents (Zhao, Ma, Peng, Zhou, Zhang, Ding, Du, & Zhang, 2016).
Synthesis and Structural Analysis
Efficient synthesis methods for hanishin have been developed, contributing to the study of its structure and potential applications. For instance, the synthesis through piperazinone formation from 1,2-cyclic sulfamidates has been described, providing insights into its pyrrolopiperazinone core scaffold (Shiokawa, Inuki, Fukase, & Fujimoto, 2015).
Antifungal Properties
Hanishin has also been identified in the South China Sea sponge Agelas sp. and shown to have effective antifungal activity against Candida albicans, suggesting its potential in antifungal research (Zhu, Yan, Gu, Yang, Jiao, Hu, Yu, Han, Zhang, Shen, & Lin, 2016).
Eigenschaften
Produktname |
Hanishin |
|---|---|
Molekularformel |
C11H12Br2N2O3 |
Molekulargewicht |
380.03 g/mol |
IUPAC-Name |
ethyl 2-(6,7-dibromo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl)acetate |
InChI |
InChI=1S/C11H12Br2N2O3/c1-2-18-9(16)3-6-5-14-11(17)8-4-7(12)10(13)15(6)8/h4,6H,2-3,5H2,1H3,(H,14,17) |
InChI-Schlüssel |
ZUYPAYZEOBAJDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CNC(=O)C2=CC(=C(N12)Br)Br |
Synonyme |
hanishin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




